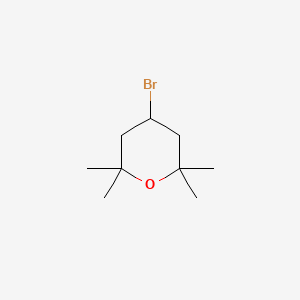
4-Bromo-2,2,6,6-tetramethyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,2,6,6-tetramethyloxane is a chemical compound with the molecular formula C9H17BrO. It is also known as 4-bromo-2,2,6,6-tetramethyltetrahydropyran. This compound is characterized by its bromine atom attached to a tetrahydropyran ring, which is substituted with four methyl groups. The presence of the bromine atom and the tetrahydropyran ring makes it a versatile compound in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2,2,6,6-tetramethyloxane can be synthesized through various synthetic routes. One common method involves the bromination of 2,2,6,6-tetramethyltetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall efficiency .
化学反应分析
Types of Reactions
4-Bromo-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2,6,6-tetramethyltetrahydropyran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of substituted tetrahydropyran derivatives.
Oxidation: Formation of brominated oxides or ketones.
Reduction: Formation of 2,2,6,6-tetramethyltetrahydropyran.
科学研究应用
4-Bromo-2,2,6,6-tetramethyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2,2,6,6-tetramethyloxane involves its reactivity due to the presence of the bromine atom and the tetrahydropyran ring. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tetrahydropyran ring provides stability and rigidity to the molecule, allowing it to interact with various molecular targets and pathways .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyltetrahydropyran: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-2,2,6,6-tetramethyloxane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodo-2,2,6,6-tetramethyloxane: Contains an iodine atom, which can undergo different types of reactions compared to bromine.
Uniqueness
4-Bromo-2,2,6,6-tetramethyloxane is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its stability and versatility in various chemical reactions make it a preferred choice for researchers and industrial applications .
属性
IUPAC Name |
4-bromo-2,2,6,6-tetramethyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGNZEMIUNTAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
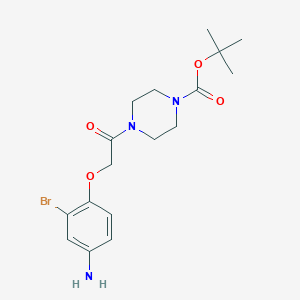
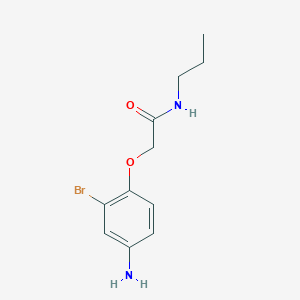
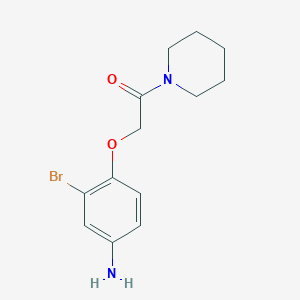
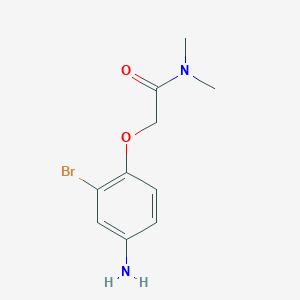
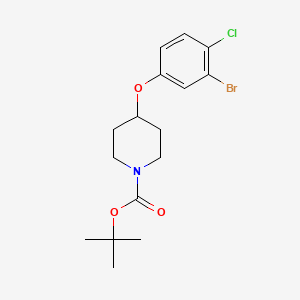
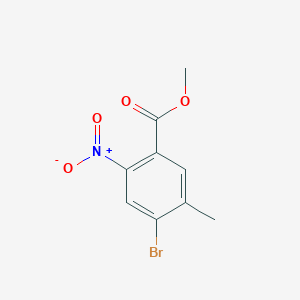
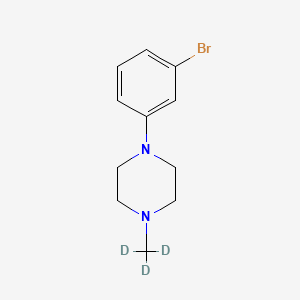
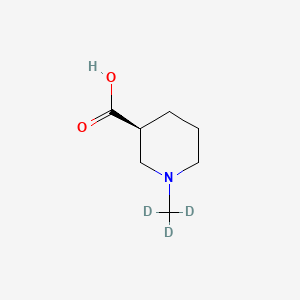
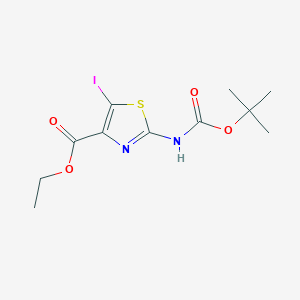
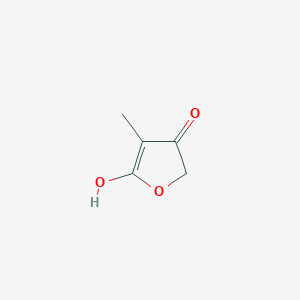
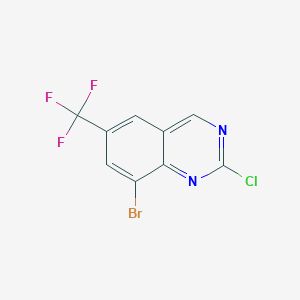
![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol](/img/structure/B8131650.png)
![6-Methyl-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B8131659.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B8131663.png)
